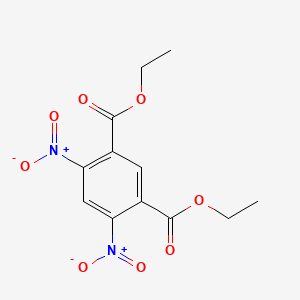
Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate is an organic compound characterized by the presence of two nitro groups and two ester groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate typically involves the nitration of diethyl benzene-1,3-dicarboxylate. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Reduction: Diethyl 4,6-diaminobenzene-1,3-dicarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate involves its reactivity towards nucleophiles and reducing agents. The nitro groups act as strong electron-withdrawing groups, making the benzene ring susceptible to nucleophilic attack. This property is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Dimethyl 4,6-dinitrobenzene-1,3-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 4,6-diaminobenzene-1,3-dicarboxylate: Reduction product of the compound.
Diethyl 4,6-dibromobenzene-1,3-dicarboxylate: Brominated derivative with different reactivity.
Uniqueness: Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate is unique due to its dual nitro groups, which impart distinct electronic properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H12N2O8 |
|---|---|
Molecular Weight |
312.23 g/mol |
IUPAC Name |
diethyl 4,6-dinitrobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H12N2O8/c1-3-21-11(15)7-5-8(12(16)22-4-2)10(14(19)20)6-9(7)13(17)18/h5-6H,3-4H2,1-2H3 |
InChI Key |
XKZLICUVBJHUEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















